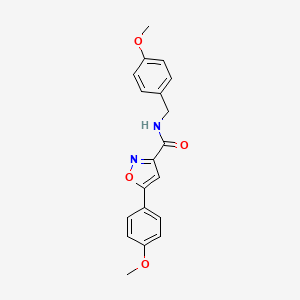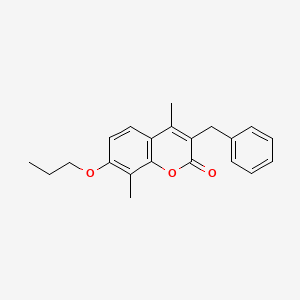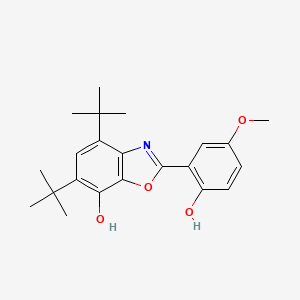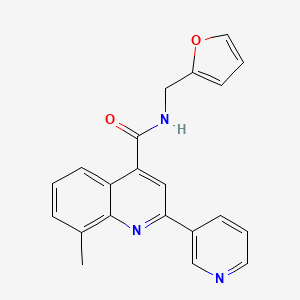![molecular formula C18H21NO3 B4648401 N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4648401.png)
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed to treat obesity, diabetes, and cardiovascular diseases. However, due to its ability to enhance endurance and improve muscle growth, it has gained popularity among athletes and bodybuilders.
Mecanismo De Acción
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating energy metabolism. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy production, improved endurance, and reduced fat accumulation.
Biochemical and physiological effects:
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516 has several biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation, which leads to increased energy production and reduced fat accumulation. It also enhances glucose uptake, which improves insulin sensitivity and reduces the risk of type 2 diabetes. Moreover, N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516 has been shown to reduce inflammation and protect against oxidative stress, which may have implications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516 has several advantages for lab experiments. It has a high affinity for PPARδ, which makes it a potent activator of this receptor. It also has a long half-life, which allows for sustained activation of PPARδ. However, N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516 has some limitations. It is relatively expensive and requires expertise in organic chemistry for its synthesis. Moreover, its use in lab experiments is limited due to ethical concerns related to its potential use as a performance-enhancing drug.
Direcciones Futuras
There are several future directions for the study of N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516. One area of research is the development of more potent and selective PPARδ agonists that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516, particularly in the treatment of metabolic disorders such as obesity and type 2 diabetes. Moreover, there is a need for more research on the long-term effects of N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516 use, particularly in athletes and bodybuilders.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. It has also been investigated for its ability to treat metabolic disorders such as obesity and type 2 diabetes. Moreover, N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide 501516 has been studied for its potential to enhance endurance and improve muscle growth in athletes and bodybuilders.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-5-4-6-17(11-13)22-12-18(20)19-14(2)15-7-9-16(21-3)10-8-15/h4-11,14H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAIZIMNEOAICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4648319.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4648327.png)
![2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648341.png)



![4-methyl-5-{5-[(2-naphthyloxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4648378.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-3-pyridinylpropanamide](/img/structure/B4648379.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4648395.png)
![1-{2-[(2,4-dichlorophenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4648396.png)
![4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4648411.png)
![methyl 1-(2-chlorophenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4648416.png)
![3-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648422.png)